molecular formula C16H17ClN4O2 B2355487 Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 462070-01-5

Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2355487
CAS RN: 462070-01-5
M. Wt: 332.79
InChI Key: ATFQUAPQWHRSIV-UHFFFAOYSA-N
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Description

“Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to have significant biological activities and are often used in the development of novel drugs .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is not specified in the available data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazolopyrimidine Derivatives : A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were synthesized, showcasing the potential for creating diverse compounds within this chemical class (El-Agrody et al., 2001).
  • Crystal Structures Analysis : The study of crystal structures of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives reveals insights into the molecular interactions and arrangement, which is crucial for understanding their chemical behavior (Boechat et al., 2014).

Biological Evaluation and Applications

  • Antimicrobial Activity : Some synthesized triazolopyrimidine derivatives, similar in structure, were assessed for their antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Chauhan & Ram, 2019).
  • Synthesis of Novel Compounds : The efficient synthesis of a novel series of triazolopyrimidine derivatives highlights the versatile nature of this compound class in creating new pharmaceutical agents (Baindur, Chadha, & Player, 2003).

Potential Therapeutic Applications

  • Influenza Virus Inhibition : Some triazolopyrimidine derivatives exhibited promising ability to inhibit influenza virus RNA polymerase, suggesting potential therapeutic applications in antiviral treatments (Massari et al., 2017).
  • Anticonvulsant Properties : A specific triazolopyrimidine derivative was identified as a promising anticonvulsant agent, showcasing the compound's potential in neurological disorder treatment (Divate & Dhongade-Desai, 2014).

Structural and Mechanistic Studies

  • Isomerization Studies : Investigations into the isomerizations akin to the Dimroth rearrangement in triazolopyrimidines provide fundamental insights into the structural dynamics of these compounds (Brown & Nagamatsu, 1977).

Future Directions

The future directions for this compound could involve further investigations into its potential as a novel CDK2 inhibitor for cancer treatment . Additionally, more research could be conducted to explore its other potential therapeutic applications.

properties

IUPAC Name

propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQUAPQWHRSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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